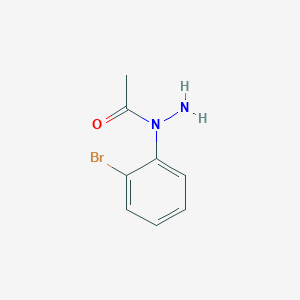

2-Bromophenyl acetic acid hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromophenyl acetic acid hydrazide is a chemical compound with the molecular formula C₈H₈BrN₂O₂ and a molecular weight of 229.07 g/mol . It belongs to the class of halogenated compounds and is commonly used in research settings.

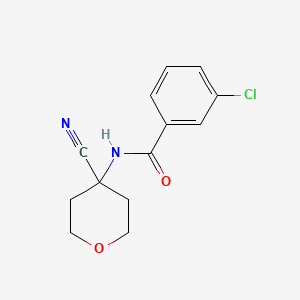

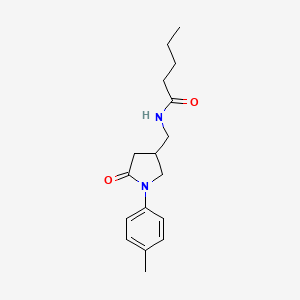

Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl ring , an acetic acid group , and a hydrazide functional group . The bromine atom is attached to the phenyl ring, and the hydrazide group is linked to the acetic acid moiety. The compound’s melting point is 153-160°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

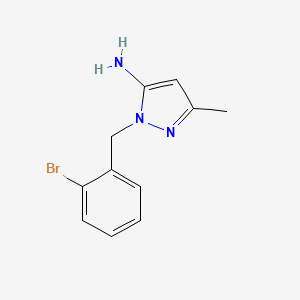

2-Bromophenyl acetic acid hydrazide serves as a foundational chemical for synthesizing a range of compounds with potential pharmacological applications. Notably, its derivatives have been explored for their antihypertensive and α-blocking activities. For example, through the synthesis and reaction with various chemicals, compounds exhibiting good antihypertensive properties with low toxicity were identified, showcasing the versatility of this compound as a precursor in medicinal chemistry (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antimicrobial and Antitubercular Activities

Another significant area of application is in the development of antimicrobial and antitubercular agents. Derivatives synthesized from this compound have shown promising antibacterial and antitubercular activities. For instance, compounds derived from the condensation with phenoxy or 4-bromophenoxy acetic acid hydrazide exhibited notable inhibition against Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis and other bacterial infections (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).

Photocatalytic Degradation of Organic Pollutants

The compound also finds application in environmental chemistry, particularly in the photocatalytic degradation of organic pollutants. Research involving titanium dioxide-mediated photocatalysis has investigated the degradation of various organic compounds, including those related to this compound, demonstrating its utility in environmental remediation efforts (Bahnemann, Muneer, & Haque, 2007).

Safety and Hazards

Wirkmechanismus

The exact target of action would depend on the specific biological activity being exhibited. For example, in antiviral activity, the compound might interact with specific viral proteins to inhibit viral replication . The mode of action would involve the compound binding to its target, leading to changes in the target’s function .

The biochemical pathways affected would depend on the target of action. For example, if the target is a key enzyme in a metabolic pathway, inhibiting that enzyme could affect the entire pathway .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would depend on the specific properties of the compound, such as its size, charge, lipophilicity, and so on .

The result of action at the molecular and cellular level would be the inhibition of the target, leading to changes in cellular function .

The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would depend on various factors such as pH, temperature, presence of other molecules, and so on .

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)11(10)8-5-3-2-4-7(8)9/h2-5H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDRQQATSGBMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2694856.png)

![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2694876.png)